REACTION_CXSMILES
|
[Si](Cl)(Cl)(Cl)Cl.[C:6]([OH:9])(=[O:8])[CH3:7].[C:10]([O:13]CC)(=[O:12])[CH3:11].[SiH4:16]>C(O)C>[C:6]([O:9][Si:16]([O:13][C:10](=[O:12])[CH3:11])([O:9][C:6](=[O:8])[CH3:7])[O:8][C:6](=[O:9])[CH3:7])(=[O:8])[CH3:7]
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
[Si](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH4]
|
Name
|
|
Quantity
|
120 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the evolution of hydrogen chloride gas had ceased with precipitation of white crystalline tetraacetoxysilane
|
Type
|
CUSTOM
|
Details
|
the unreacted acetic acid was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 300 g of ethyl alcohol
|
Type
|
CUSTOM
|
Details
|
The reaction between the tetraacetoxysilane and ethyl alcohol
|
Type
|
TEMPERATURE
|
Details
|
by heating the above reaction mixture at 60° C. with agitation for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
reaction mixture which
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O[Si](OC(C)=O)(OC(C)=O)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |